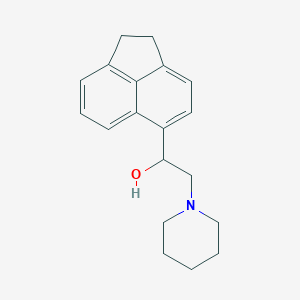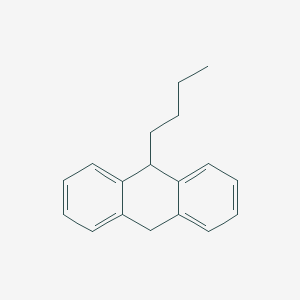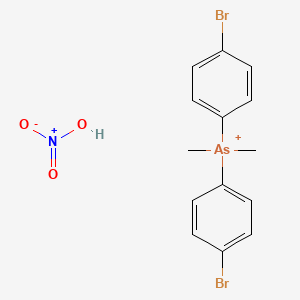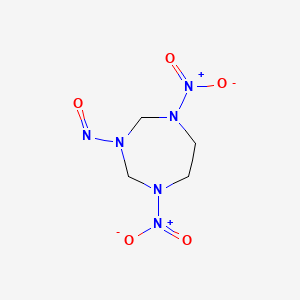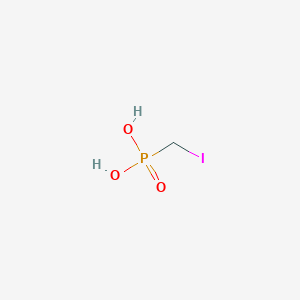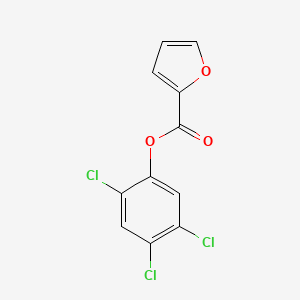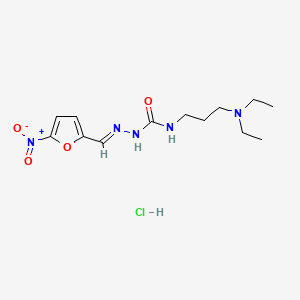
Nitrofuraldehyde diethylaminopropylsemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrofuraldehyde diethylaminopropylsemicarbazone is a synthetic compound known for its antimicrobial properties. It is a derivative of nitrofuran, a class of compounds widely used in medical and veterinary applications due to their broad-spectrum antibacterial activity. This compound is particularly effective against Gram-positive and Gram-negative bacteria, making it valuable in treating various infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitrofuraldehyde diethylaminopropylsemicarbazone typically involves the reaction of nitrofuraldehyde with diethylaminopropylsemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters and continuous monitoring to maintain product quality. The final product is purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Nitrofuraldehyde diethylaminopropylsemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the nitro group, affecting the compound’s antimicrobial properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrofuraldehyde derivatives with altered antimicrobial properties, while reduction can produce amine derivatives with different biological activities.
Scientific Research Applications
Nitrofuraldehyde diethylaminopropylsemicarbazone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitrofuran derivatives.
Biology: The compound is studied for its antimicrobial properties and its effects on bacterial cell structures.
Medicine: It is used in the development of antibacterial drugs and topical treatments for infections.
Industry: The compound is utilized in the production of antimicrobial coatings and materials for medical devices.
Mechanism of Action
The mechanism of action of nitrofuraldehyde diethylaminopropylsemicarbazone involves the inhibition of bacterial enzymes. The compound is reduced by bacterial nitroreductases to form reactive intermediates that interfere with the synthesis of DNA, RNA, and proteins. This disruption of essential cellular processes leads to bacterial cell death. The molecular targets include enzymes involved in the citric acid cycle and other metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrofuran derivatives such as nitrofurantoin, nitrofurazone, and furazolidone. These compounds share structural similarities and exhibit broad-spectrum antibacterial activity.
Uniqueness
Nitrofuraldehyde diethylaminopropylsemicarbazone is unique due to its specific chemical structure, which imparts distinct antimicrobial properties. Its effectiveness against a wide range of bacteria and its ability to undergo various chemical modifications make it a valuable compound in scientific research and medical applications.
Properties
CAS No. |
5346-35-0 |
|---|---|
Molecular Formula |
C13H22ClN5O4 |
Molecular Weight |
347.80 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]urea;hydrochloride |
InChI |
InChI=1S/C13H21N5O4.ClH/c1-3-17(4-2)9-5-8-14-13(19)16-15-10-11-6-7-12(22-11)18(20)21;/h6-7,10H,3-5,8-9H2,1-2H3,(H2,14,16,19);1H/b15-10+; |
InChI Key |
IKDHWAQVARZDLL-GYVLLFFHSA-N |
Isomeric SMILES |
CCN(CC)CCCNC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-].Cl |
Canonical SMILES |
CCN(CC)CCCNC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


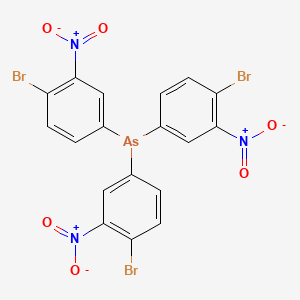
![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)

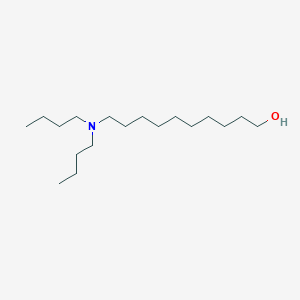
silane](/img/structure/B14726699.png)
